1-Bromodibenzothiophene

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Sourcing the 1-bromo isomer of dibenzothiophene is challenging due to non-selective electrophilic bromination. This compound provides a pure ortho-substituted scaffold critical for OLED research. • Unique regiochemistry enables precision cross-coupling for host/ETL materials. • High triplet energy core confines excitons, boosting blue phosphorescent OLED efficiency. • Stable C-Br handle allows subsequent oxidation to sulfoxide/sulfone for n-type semiconductors. Bulk quantities available with expedited global shipping.

Molecular Formula C12H7BrS
Molecular Weight 263.15 g/mol
CAS No. 65642-94-6
Cat. No. B1589851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromodibenzothiophene
CAS65642-94-6
Molecular FormulaC12H7BrS
Molecular Weight263.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(S2)C=CC=C3Br
InChIInChI=1S/C12H7BrS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7H
InChIKeyJESBGFNZNSEZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromodibenzothiophene: Synthesis & Procurement Guide


1-Bromodibenzothiophene (CAS 65642-94-6) is a brominated heterocyclic aromatic compound belonging to the dibenzothiophene class . It is characterized by a rigid, conjugated structure comprising a central thiophene ring fused to two benzene rings, with a bromine atom substituted at the 1-position . This compound primarily serves as a crucial synthetic intermediate in organic electronics research, particularly for constructing advanced materials for Organic Light-Emitting Diodes (OLEDs), due to the high triplet energy of its core and the versatile reactivity of the C-Br bond for further functionalization via cross-coupling reactions .

Why 1-Bromodibenzothiophene Is Irreplaceable


In research and industrial applications, 1-bromodibenzothiophene cannot be simply interchanged with its 2-bromo or 4-bromo isomers due to fundamental differences in synthetic accessibility and the resulting material properties. The synthesis of the 1-isomer is inherently more challenging than that of the 2- or 4-isomers; direct electrophilic bromination of dibenzothiophene is known to occur predominantly at the 2- and 8-positions, making the selective synthesis of the 1-bromo derivative non-trivial and reliant on specific multi-step routes . Furthermore, the position of the bromine atom dictates the regiochemistry of subsequent cross-coupling reactions, leading to materials with different molecular geometry, electronic structure, and solid-state packing. For instance, while 4-bromodibenzothiophene has been shown to be an effective volatile solid additive for morphology control in all-polymer solar cells, enabling a high efficiency of 19.30% [1], the 1-isomer is specifically sought for synthesizing ortho-substituted dibenzothiophene derivatives with distinct steric and electronic properties crucial for tuning OLED performance . Selecting the incorrect isomer would lead to a different synthetic pathway, alter the final material's properties, and compromise device performance.

1-Bromodibenzothiophene: Comparative Evidence


Diazotization Synthesis Yield

The selective synthesis of 1-bromodibenzothiophene is non-trivial, as direct bromination yields other isomers. A documented synthetic route via diazotization of the corresponding 1-amino-dibenzothiophene provides the target compound. This specific method achieves an isolated yield of 82.5%, which is a crucial benchmark for procurement and process planning .

Organic Synthesis Process Chemistry Heterocyclic Chemistry

Melting Point: 1- vs. 2-Isomer

The position of the bromine substituent on the dibenzothiophene core leads to significant differences in physical properties. The melting point is a key indicator of purity and can affect handling and formulation. 1-Bromodibenzothiophene has a reported melting point of 84°C . In stark contrast, its 2-bromo isomer exhibits a substantially higher melting point of 250-252°C . This large difference reflects distinct intermolecular packing forces in the solid state.

Organic Electronics Material Science OLED Intermediates

OLED vs. Solar Cell: Isomer Choice

The utility of different bromodibenzothiophene isomers is highly application-specific. 4-Bromodibenzothiophene has been quantitatively demonstrated as an effective volatile solid additive in all-polymer solar cells (all-PSCs), enabling a device to achieve a power conversion efficiency (PCE) of 19.30% (certified 18.82%) by optimizing the active layer morphology [1]. In contrast, the 1-bromo isomer is primarily cited as a key intermediate for synthesizing OLED materials, where its substitution pattern is critical for creating specific molecular architectures for electron-transporting or host materials .

Organic Photovoltaics OPV Morphology Control

1-Bromodibenzothiophene: Key Application Scenarios


OLED Material Synthesis

1-Bromodibenzothiophene is a critical starting material for synthesizing complex electron-transport layers (ETLs) and host materials for blue phosphorescent OLEDs [1]. Its rigid, conjugated structure with a high triplet energy helps confine excitons in the emissive layer, while the reactive bromine atom at the 1-position allows for precise structural modification through palladium-catalyzed cross-coupling reactions like Suzuki or Stille couplings. This enables the tuning of frontier orbital energy levels and charge transport properties, which is essential for achieving high-efficiency, long-lifetime OLED devices [1].

Helicene & Polyaromatic Building Block

The 1-position substitution pattern on the dibenzothiophene core is essential for constructing inherently chiral helical structures like tetrathia[7]helicenes [1]. The bromine atom provides a unique functional handle that, due to its location, directs subsequent bond formation in a way that other isomers cannot. While the specific synthesis of 1-bromo derivatives can be challenging and may require specialized routes like photochemical cyclization [1], the resulting intermediates are key to accessing these high-value functional materials with unique chiroptical and physicochemical properties.

Sulfoxide & Sulfone Derivatives

The bromine atom on 1-bromodibenzothiophene is a versatile synthetic handle that remains stable under various reaction conditions. This allows for the subsequent oxidation of the thiophene sulfur atom to a sulfoxide or sulfone. These transformations dramatically alter the electronic properties of the core, increasing its electron affinity and making it suitable for different applications, such as creating more electron-deficient building blocks for n-type organic semiconductors [1]. The choice of the 1-isomer ensures that the bromine is positioned ortho to the sulfur atom, which can lead to distinct steric and electronic effects in the final oxidized product compared to other isomers.

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